1-(4-Methoxyphenyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTBUCKEQRAUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-09-7 | |
| Record name | 1-(4-methoxyphenyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Reactions Involving 1 4 Methoxyphenyl Cyclohexan 1 Amine
Reaction Mechanisms in the Synthesis of 1-(4-Methoxyphenyl)cyclohexan-1-amine
The formation of this compound typically proceeds through pathways common to the synthesis of other arylcyclohexylamines, such as the Strecker synthesis or reductive amination. masterorganicchemistry.commdpi.com These methods involve the reaction of a ketone with a source of amine and a reducing agent or a cyanide source.
One common approach involves the reaction of 4-methoxyphenylacetonitrile (B141487) with cyclohexanone (B45756). This reaction can be considered a variation of the Strecker synthesis. The mechanism begins with the deprotonation of 4-methoxyphenylacetonitrile by a base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, forming a cyanohydrin-like intermediate. Subsequent reaction with an amine source and a reducing agent, or hydrolysis of the nitrile group followed by reduction and amination, leads to the final product.
Alternatively, a reductive amination pathway can be employed. nih.gov This would involve the reaction of an amine with cyclohexanone to form an enamine or imine intermediate. The 4-methoxyphenyl (B3050149) group could be introduced via a Grignard reagent, 4-methoxyphenylmagnesium bromide, which would attack the imine or a related electrophilic species. The resulting intermediate would then be hydrolyzed to yield the target amine.
A plausible and widely utilized method for arylcyclohexylamine synthesis is a variation of the Grignard reaction followed by rearrangement. In this approach, 4-methoxyphenylacetonitrile reacts with cyclohexylmagnesium bromide. The initial adduct undergoes a rearrangement, followed by hydrolysis to yield the desired this compound.
The Leuckart reaction offers another synthetic route, utilizing formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. researchgate.net In this case, 4-methoxyacetophenone could react with formamide at elevated temperatures. The mechanism is believed to involve the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine. semanticscholar.org
A summary of potential key reaction steps is presented in the table below.
| Reaction Step | Reactants | Intermediate/Product | General Mechanism |
| Nucleophilic Addition | 4-Methoxyphenylacetonitrile, Cyclohexanone | α-aminonitrile precursor | Strecker Synthesis |
| Imine/Enamine Formation | Cyclohexanone, Amine source | Imine/Enamine | Reductive Amination |
| Grignard Reaction | Cyclohexylmagnesium bromide, 4-Methoxyphenylacetonitrile | Magnesium salt of the amine | Grignard Synthesis |
| Reduction | N-formyl intermediate | This compound | Leuckart Reaction |
Side Reaction Analysis and Byproduct Formation in this compound Chemistry
The synthesis of this compound is susceptible to the formation of various byproducts, which can arise from competing reaction pathways and the inherent reactivity of the starting materials and intermediates. A thorough analysis of these side reactions is essential for the development of purification strategies and for maximizing the yield of the desired product.
In syntheses starting from 4-methoxyphenylacetonitrile and cyclohexanone, several side reactions can occur. Self-condensation of cyclohexanone can lead to the formation of dimers and trimers, which can further react to form a complex mixture of byproducts. Additionally, the nitrile group of 4-methoxyphenylacetonitrile can undergo hydrolysis to the corresponding carboxylic acid or amide under certain reaction conditions.
During reductive amination processes, the incomplete reduction of intermediates can lead to the presence of residual imines or enamines in the final product mixture. Over-alkylation of the amine can also occur, particularly if a primary amine is used as the starting material, leading to the formation of secondary and tertiary amine byproducts.
In the context of the Leuckart reaction, the high temperatures employed can promote various side reactions. researchgate.net These may include the formation of N-formylated byproducts that are resistant to hydrolysis, as well as the generation of various condensation products from the starting ketone. Studies on the synthesis of related compounds, such as 4-methoxyamphetamine via the Leuckart method, have identified a range of impurities, including N-formyl derivatives and products of dimerization. nih.gov
A table summarizing potential byproducts is provided below.
| Byproduct Type | Potential Source |
| Cyclohexanone self-condensation products | Side reaction of starting material |
| Hydrolysis products of 4-methoxyphenylacetonitrile | Reaction with water present in the reaction mixture |
| Incompletely reduced intermediates (imines, enamines) | Incomplete reduction step |
| Over-alkylated amines | Reaction of the product with alkylating agents |
| N-formylated byproducts | Incomplete hydrolysis in the Leuckart reaction |
Kinetic and Thermodynamic Studies of Key Chemical Transformations
The formation of the key C-N bond in arylcyclohexylamines can be subject to kinetic or thermodynamic control. researchgate.netresearchgate.net For instance, in the reaction of a conjugated diene, different reaction conditions (temperature, reaction time) can favor the formation of either the kinetic or the thermodynamic product. masterorganicchemistry.com In the synthesis of this compound, the initial addition step to the carbonyl group of cyclohexanone is likely to be kinetically controlled, with the faster-forming product not necessarily being the most stable one. Subsequent rearrangements or equilibrations may then lead to the thermodynamically favored product.
Computational studies on related systems, such as the formation of surface methoxy (B1213986) species, have provided insights into the activation energies of different reaction pathways. rsc.org For example, the direct framework methylation via protonated methanol (B129727) has been shown to have a low kinetic barrier. Similar computational approaches could be applied to model the reaction pathways for the synthesis of this compound to estimate the activation energies and reaction enthalpies for the key steps.
The table below presents hypothetical kinetic and thermodynamic considerations for key reaction steps.
| Reaction Step | Kinetic Considerations | Thermodynamic Considerations |
| Imine Formation | Generally fast, but can be reversible. Rate is pH-dependent. | Equilibrium can be shifted by removal of water. |
| Nucleophilic Addition of Grignard Reagent | Typically fast and irreversible. | Highly exothermic, driving the reaction to completion. |
| Reduction of Imine/Nitrile | Rate depends on the reducing agent and substrate. | Generally thermodynamically favorable. |
| Leuckart Reaction | Requires high temperatures, suggesting a high activation energy. | Overall reaction is driven by the formation of stable products. |
Advanced Analytical Methodologies for Characterization of 1 4 Methoxyphenyl Cyclohexan 1 Amine
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when combined, allows for the unambiguous confirmation of the 1-(4-methoxyphenyl)cyclohexan-1-amine structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural verification of this compound.
¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the following characteristic signals would be expected:
Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the aromatic region (approximately δ 6.8-7.4 ppm), characteristic of a para-substituted benzene (B151609) ring.
Cyclohexane (B81311) Protons: The ten protons of the cyclohexane ring would produce complex, overlapping multiplets in the aliphatic region (approximately δ 1.2-2.2 ppm).
Amine Protons: The primary amine (-NH₂) protons usually appear as a broad singlet. A key method for identifying this signal is through D₂O exchange, which causes the N-H signal to disappear from the spectrum. libretexts.org
Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would be visible as a sharp, distinct singlet around δ 3.8 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon atom bonded to the oxygen of the methoxy group being significantly downfield.
Quaternary Carbon: A signal for the C1 carbon of the cyclohexane ring, which is bonded to both the phenyl ring and the amine group. This carbon is quaternary and typically shows a lower intensity.
Cyclohexane Carbons: Signals corresponding to the other five carbons of the cyclohexane ring.
Methoxy Carbon: A signal for the methyoxy group's carbon atom, typically appearing around δ 55 ppm. rsc.org
Table 1: Predicted NMR Spectral Data for this compound This is an interactive table. Click on the headers to sort.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity / Characteristics |
|---|---|---|---|
| ¹H | Aromatic (C-H) | ~ 6.8 - 7.4 | Two doublets (AA'BB' system) |
| ¹H | Cyclohexane (CH₂) | ~ 1.2 - 2.2 | Broad, overlapping multiplets |
| ¹H | Amine (NH₂) | Variable, broad | Singlet, D₂O exchangeable |
| ¹H | Methoxy (OCH₃) | ~ 3.8 | Sharp singlet |
| ¹³C | Aromatic (C-O) | ~ 158 - 160 | Singlet |
| ¹³C | Aromatic (C-H) | ~ 113 - 130 | Multiple signals |
| ¹³C | Quaternary (C-N) | ~ 55 - 60 | Singlet |
| ¹³C | Cyclohexane (CH₂) | ~ 20 - 40 | Multiple signals |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information through fragmentation patterns.
For this compound (molar mass: 205.30 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. uni.lu The analysis can be performed using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. rsc.org
Table 2: Predicted m/z Adducts for this compound This is an interactive table. Click on the headers to sort.
| Adduct | Predicted m/z |
|---|---|
| [M]+ | 205.14612 |
| [M+H]⁺ | 206.15395 |
| [M+Na]⁺ | 228.13589 |
| [M+K]⁺ | 244.10983 |
| [M-H]⁻ | 204.13939 |
Data sourced from predicted values. uni.lu
The fragmentation pattern in EI-MS would likely involve cleavage of the C-N bond and fragmentation of the cyclohexane ring, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For a primary amine like this compound, key vibrational bands are expected. Primary amines are distinguished by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These bands are typically sharper and less intense than the broad O-H band of alcohols. libretexts.org The spectrum for cyclohexylamine (B46788), a related primary amine, shows these characteristic features. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | ~3350 and 3450 (pair of bands) |
| Aromatic/Aliphatic | C-H Stretch | ~2850-3100 |
| Aromatic Ring | C=C Stretch | ~1600 and ~1500 |
| Amine | N-H Bend (Scissoring) | ~1590-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the methoxy-substituted benzene ring. Chalcones containing a 4-methoxyphenyl group show strong absorption in the UV range. researchgate.net Similarly, 4,4'-dimethoxydiphenylamine (B142901) exhibits a strong absorbance peak around 240 nm and another at approximately 300 nm. nist.gov Therefore, this compound is expected to exhibit characteristic absorbance maxima in the UV region, likely corresponding to the π→π* transitions of the aromatic ring, with a strong band around 220-240 nm and a weaker secondary band around 270-280 nm.
Chromatographic Separations and Purity Assessment in Research Contexts
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is well-suited for this compound. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comnuph.edu.ua An acid modifier, such as formic or phosphoric acid, is often added to the mobile phase to ensure the amine is protonated, leading to improved peak shape. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs, such as 230-240 nm. nuph.edu.ua
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. The direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and interaction with the column. bre.com While analysis of non-derivatized amines is possible, it may require specialized short columns to minimize thermal degradation. nih.gov More commonly, GC analysis, especially when coupled with mass spectrometry (GC-MS), is performed after derivatization to increase volatility and thermal stability. nih.gov A standard GC-MS method would utilize a capillary column (e.g., Rxi-5MS), a temperature-programmed oven, and electron ionization MS for detection. nih.gov
Table 4: Typical Chromatographic Conditions for Analysis This is an interactive table. Click on the headers to sort.
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18, 250 mm x 4.6 mm, 5 µm | Acetonitrile/Water with Formic Acid | UV at ~240 nm |
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For primary amines like this compound, derivatization is a common strategy to overcome challenges in GC analysis and to enhance detection sensitivity in both GC and HPLC. nih.gov
Common derivatization strategies include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) produces stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) in GC.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) group, reducing polarity and increasing volatility for GC analysis.
Schiff Base Formation: Reaction with an aldehyde or ketone can form an imine (Schiff base), which may have better chromatographic properties or introduce a useful chromophore for UV detection. dntb.gov.ua
Advanced MS Derivatization: Novel derivatization reagents have been designed specifically for LC-MS/MS analysis. nih.gov For example, reagents can be synthesized that cause the derivatized primary and secondary amines to produce unique, predictable fragment ions upon collision-induced dissociation, allowing for their clear differentiation in complex mixtures. nih.gov Another strategy involves a Sandmeyer-like reaction to create iodinated derivatives, which are highly suitable for sensitive GC-MS analysis. nih.gov
Advanced Structural Determination Methods (e.g., X-ray Crystallography for related compounds)
The definitive, three-dimensional arrangement of atoms and molecules in a crystalline solid can be determined using X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are invaluable for the unambiguous structural elucidation of novel compounds.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the examination of structurally related compounds illustrates the utility of this method. The principles of X-ray crystallography and the type of data it provides can be understood through the analysis of a related molecule containing the key 4-methoxyphenyl moiety.
An example of a related compound that has been characterized by single-crystal X-ray diffraction is N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide. mdpi.com Although this molecule differs from this compound, it shares the 4-methoxyphenyl group, and its crystallographic data serve as a reference for the type of detailed structural information that can be obtained.
In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, leading to a detailed understanding of the molecular structure.
The crystallographic data for N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide revealed that it crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The unit cell dimensions and other relevant parameters are summarized in the table below. Such data allows for a detailed analysis of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. mdpi.com
For this compound, a similar crystallographic study would provide definitive information on:
The conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat).
The precise bond lengths and angles of the entire molecule.
The orientation of the 4-methoxyphenyl group relative to the cyclohexylamine moiety.
The intermolecular interactions, such as hydrogen bonds involving the amine group, that dictate the solid-state packing.
This level of detail is crucial for understanding the compound's physical properties and for computational modeling studies.
Interactive Data Table: Crystallographic Data for a Related Compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0858(7) |
| b (Å) | 7.6439(5) |
| c (Å) | 16.3684(11) |
| α (°) | 90 |
| β (°) | 100.224(3) |
| γ (°) | 90 |
| Volume (ų) | 1363.31(15) |
| Z | 4 |
Computational Chemistry and Molecular Modeling of 1 4 Methoxyphenyl Cyclohexan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. These methods can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy. nih.govresearchgate.net
Density Functional Theory (DFT) Studies on 1-(4-Methoxyphenyl)cyclohexan-1-amine
Density Functional Theory (DFT) has become a popular and robust method for investigating the electronic properties of molecular systems. researchgate.netnih.gov By approximating the electron density of a molecule, DFT can be used to calculate a wide range of chemical descriptors that explain its stability and reactivity. nih.gov A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry and derive crucial electronic parameters. nih.govniscpr.res.in
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov Other calculated descriptors, known as global reactivity descriptors, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These values help to predict how the molecule will behave in a chemical reaction. For instance, the molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. niscpr.res.in
While specific DFT data for this compound is not available in the cited literature, the following table provides an illustrative example of the types of quantum chemical parameters that would be calculated in such a study.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.9 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov |
| Hardness (η) | 2.45 eV | Measures resistance to change in electron distribution. nih.gov |
| Softness (S) | 0.41 eV⁻¹ | The reciprocal of hardness, indicating the ease of modifying electron distribution. |
| Electronegativity (χ) | 3.35 eV | Measures the power of an atom or group to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | 2.29 eV | A measure of the energy lowering of a system when it accepts electrons. researchgate.net |
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformations, which can interconvert. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them, collectively known as the potential energy landscape (PEL). researchgate.netacs.orgnih.gov Understanding this landscape is crucial, as the preferred conformation influences the molecule's physical properties and its ability to bind to a biological target. acs.org
The following table provides an illustrative look at the relative energies of hypothetical conformers of this compound.
| Conformer Description | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Chair, Equatorial Methoxy-phenyl | 0.00 (Global Minimum) | The largest substituent is in the sterically favored equatorial position. youtube.com |
| Chair, Axial Methoxy-phenyl | +5.5 | Significant steric hindrance (1,3-diaxial interactions) raises the energy. |
| Twist-Boat, Equatorial-like | +6.0 | A higher energy conformation of the cyclohexane (B81311) ring itself. nih.gov |
| Chair, Rotated Phenyl Group | +2.1 | Rotation around the C-C bond linking the two rings can introduce some torsional strain. |
Molecular Dynamics Simulations and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of a molecular system. nih.govrowan.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that reveals how a ligand interacts with its biological target, such as a receptor or enzyme, in a dynamic environment. nih.govplos.org This is particularly relevant for arylcyclohexylamines, which are known to interact with targets like the NMDA receptor. nih.govnih.gov
An MD simulation can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). researchgate.netnih.gov For this compound, simulations could show how the methoxyphenyl group fits into a hydrophobic pocket of the receptor and how the amine group forms critical hydrogen bonds or ionic interactions that anchor the ligand in the binding site. youtube.com Analysis of the simulation can quantify the stability of these interactions over time. researchgate.net
The table below illustrates the type of data that could be obtained from an MD simulation of this compound bound to a hypothetical NMDA receptor binding site.
| Interaction Type | Ligand Moiety | Illustrative Receptor Residue(s) | Interaction Stability (% of Simulation Time) |
|---|---|---|---|
| Hydrogen Bond / Ionic | Amine (-NH₂) | Aspartate (ASP), Glutamate (GLU) | > 90% |
| Hydrophobic | Phenyl Ring | Phenylalanine (PHE), Tryptophan (TRP) | > 80% |
| Hydrophobic | Cyclohexane Ring | Leucine (LEU), Isoleucine (ILE) | > 75% |
| Water-Mediated Bridge | Methoxy (B1213986) (-OCH₃) | Serine (SER), Threonine (THR) | ~ 40% |
In Silico Prediction of Molecular Behavior and Stability
Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Computational tools can quickly calculate these properties based on a molecule's 2D structure. nih.gov Furthermore, models can predict a compound's metabolic stability, identifying likely sites of metabolism by enzymes like the cytochrome P450 family and estimating its clearance rate or half-life. nih.gov The physical stability, such as the tendency of an amorphous solid to crystallize over time, can also be predicted using advanced computational approaches. cam.ac.uk For new psychoactive substances, these predictive tools can serve as an early warning system to estimate a compound's potential behavior before it is synthesized. mdpi.com
The table below presents a set of predicted properties for this compound, based on its known chemical structure and illustrative data from predictive models.
| Property | Predicted Value / Assessment | Source / Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO | PubChem uni.lu |
| Molecular Weight | 205.30 g/mol | Calculation |
| XlogP (Lipophilicity) | 2.4 | PubChem (Predicted) uni.lu |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 2 (N and O) | Calculation |
| Lipinski's Rule of Five | Pass (0 violations) | In Silico Assessment nih.govresearchgate.net |
| Predicted Metabolic Stability | Moderate to High Clearance | Illustrative Prediction nih.gov |
| Predicted Blood-Brain Barrier Permeation | Likely | In Silico Assessment nih.gov |
Molecular Interactions and Mechanistic Receptor Studies of 1 4 Methoxyphenyl Cyclohexan 1 Amine
In Vitro Receptor Binding Assays for 1-(4-Methoxyphenyl)cyclohexan-1-amine (e.g., NMDA, Serotonin, Sigma Receptors)
Arylcyclohexylamines are primarily characterized by their interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. nih.gov In addition to this primary target, many compounds in this class exhibit affinities for other receptors, including serotonin and sigma receptors, which contributes to their complex pharmacological profiles. wikipedia.orgplos.orgnih.gov
The binding profile of 4-MeO-PCP shows a moderate affinity for the NMDA receptor, which is lower than that of phencyclidine (PCP) but higher than that of ketamine. wikipedia.org It also demonstrates notable affinity for sigma (σ) receptors, particularly the σ₂ subtype, and weaker but still significant affinity for the serotonin and norepinephrine transporters. wikipedia.org This suggests that compounds based on the 1-(4-methoxyphenyl)cyclohexyl scaffold are not exclusively NMDA receptor ligands but can engage with multiple receptor systems.
| Receptor/Transporter | Ligand | Kᵢ (nM) | Reference |
| NMDA Receptor | 4-MeO-PCP | 404 | wikipedia.org |
| Sigma-1 (σ₁) Receptor | 4-MeO-PCP | 296 | wikipedia.org |
| Sigma-2 (σ₂) Receptor | 4-MeO-PCP | 143 | wikipedia.org |
| Serotonin Transporter (SERT) | 4-MeO-PCP | 844 | wikipedia.org |
| Norepinephrine Transporter (NET) | 4-MeO-PCP | 713 | wikipedia.org |
This table is interactive. Click on the headers to sort.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking studies provide computational models of how a ligand fits into the binding site of a protein, offering insights into the specific interactions that stabilize the ligand-receptor complex. For arylcyclohexylamines, docking studies focus primarily on the phencyclidine (PCP) binding site located deep within the ion channel of the NMDA receptor. nih.govresearchgate.net
While specific docking studies for this compound have not been published, models based on related antagonists reveal a common binding mode. mdpi.com The protonated amine of the arylcyclohexylamine is a critical feature, forming an ionic bond or a charge-assisted hydrogen bond with negatively charged residues in the channel pore. The bulky, lipophilic cyclohexane (B81311) and aryl rings are thought to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the channel, such as phenylalanine, glutamine, and glutamic acid. mdpi.com
The 1-(4-methoxyphenyl)cyclohexyl moiety likely orients itself within this lipophilic pocket. The methoxy (B1213986) group on the phenyl ring can potentially form additional hydrogen bonds or electrostatic interactions, influencing the ligand's orientation and binding affinity. The specific interactions of the parent primary amine (-NH₂) versus a substituted amine (like the piperidine ring in 4-MeO-PCP) would differ, with the smaller primary amine potentially allowing for different orientations or interactions within the confined space of the binding pocket.
Structure-Activity Relationships (SAR) at the Molecular Level
Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For arylcyclohexylamines, SAR studies have elucidated the key structural features required for NMDA receptor antagonism and have shown how subtle changes can modulate potency and receptor selectivity.
The SAR of arylcyclohexylamines can be analyzed by considering modifications to three main parts of the molecule: the aryl ring, the cyclohexane ring, and the amine group. mdpi.com
Aryl Ring Substitution: The nature and position of substituents on the aryl ring are critical determinants of activity. For methoxy-substituted phencyclidine analogues, the position of the methoxy group has a profound impact on NMDA receptor affinity. For instance, 3-MeO-PCP (Kᵢ = 20 nM) is approximately 20 times more potent than 4-MeO-PCP (Kᵢ = 404 nM) at the NMDA receptor. wikipedia.orgplos.org This highlights a strong preference for substitution at the meta position for optimal interaction with the PCP binding site. The 3-methoxy substitution also appears to enhance affinity for the serotonin transporter. plos.org In general, increasing the electron density of the aromatic ring tends to retain activity, whereas significant reductions in electron density can abolish it. nih.gov
Amine Group Substitution: The amine group is essential for activity and is believed to be protonated at physiological pH, allowing it to interact with the negatively charged environment of the NMDA channel pore. reddit.com Modifications to this group significantly alter potency. While the primary amine of this compound represents the basic pharmacophore, N-alkylation or incorporation into a cyclic system (like the piperidine in 4-MeO-PCP) is common. Studies on related scaffolds show that replacing the piperidine ring with smaller N-alkyl groups (e.g., methyl or ethyl) produces active compounds, though it often decreases potency compared to the parent phencyclidine structure. nih.gov This indicates that while the primary amine is sufficient for activity, the size and nature of the N-substituent are key for "fine-tuning" the affinity for the receptor. wikipedia.orgnih.gov
The three-dimensional shape, or conformation, of an arylcyclohexylamine is crucial for its ability to fit into the receptor binding site. The cyclohexane ring, which typically adopts a chair conformation, acts as a rigid scaffold that dictates the spatial relationship between the geminal aryl and amine substituents. nih.govmdpi.com This fixed orientation is critical for proper alignment within the binding pocket of the NMDA receptor channel.
Derivatization and Analog Development for Research Purposes
Synthesis of Novel Analogs of 1-(4-Methoxyphenyl)cyclohexan-1-amine
The synthesis of novel analogs of this compound can be achieved through multi-step reaction sequences, starting from structurally related precursors. A key approach involves the modification of closely related compounds, such as 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, to introduce diverse functionalities.
A representative synthetic pathway begins with the condensation of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (1) with chloroacetyl chloride to yield the intermediate 2-chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide (2). Subsequent amination of this intermediate with hydrazine (B178648) hydrate (B1144303) affords 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide (3). researchgate.net This hydrazine derivative serves as a versatile precursor for the synthesis of a wider range of analogs.
Further derivatization can be accomplished through condensation reactions with various aromatic aldehydes, leading to the formation of Schiff bases, specifically 2-(2-benzylidenehydrazinyl)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamides (4a-n). These intermediates can then undergo dehydrative annulation in the presence of chloroacetyl chloride and triethylamine (B128534) to yield 2-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl) acetamides (5a-n). researchgate.net This synthetic strategy allows for the introduction of a variety of substituents on the phenyl ring of the benzylidene moiety, enabling a systematic investigation of structure-activity relationships.
The following table outlines the key steps and intermediates in the synthesis of novel analogs starting from a related cyclohexanol (B46403) precursor.
| Step | Starting Material | Reagent(s) | Product |
| 1 | 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol (1) | Chloroacetyl chloride | 2-chloro-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide (2) |
| 2 | Intermediate (2) | Hydrazine hydrate | 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamide (3) |
| 3 | Intermediate (3) | Aromatic aldehydes | 2-(2-benzylidenehydrazinyl)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)acetamides (4a-n) |
| 4 | Intermediates (4a-n) | Chloroacetyl chloride, triethylamine | 2-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl) acetamides (5a-n) |
Table based on synthetic scheme described in a study on related analogs. researchgate.net
Systematic Structural Modifications and Their Theoretical Implications for Molecular Function
The systematic structural modification of the this compound scaffold allows for the exploration of its structure-activity relationship (SAR) and provides insights into its molecular function. Key areas for modification include the cyclohexane (B81311) ring, the amine substituent, and the methoxyphenyl group.
Cyclohexane Ring Modifications: The conformation of the cyclohexane ring can significantly influence the binding affinity of the molecule to its target receptor. The introduction of substituents on the cyclohexane ring can alter its conformational preference (e.g., chair, boat, twist-boat), thereby affecting the spatial orientation of the pharmacophoric groups. For instance, in related cyclohexanol derivatives, the stereochemistry of substituents has been shown to be critical for biological activity. researchgate.net
Amine Group Derivatization: The primary amine of this compound is a prime site for modification. Acylation, alkylation, and the formation of amides or sulfonamides can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule. These changes can have a profound impact on receptor interactions and pharmacokinetic properties. The synthesis of N-substituted derivatives, such as the acetamides and azetidinones mentioned previously, introduces bulk and electronic diversity that can probe the steric and electronic requirements of a receptor's binding pocket. researchgate.net
Aromatic Ring Substitution: The 4-methoxy group on the phenyl ring is a key feature that influences electronic properties and potential metabolic pathways. Modification of this group, for example, by demethylation to a hydroxyl group or substitution with other electron-donating or electron-withdrawing groups, can fine-tune the molecule's interaction with target receptors. Structure-activity relationship studies of related compounds have shown that substituents on the phenyl ring can significantly alter biological activity. mdpi.commdpi.com For example, in a series of amidrazone derivatives containing a cyclohexene (B86901) ring, the nature of the substituent on the phenyl ring was found to be crucial for antiproliferative and antimicrobial activities. mdpi.com
The following table summarizes potential structural modifications and their theoretical implications:
| Modification Site | Type of Modification | Theoretical Implication |
| Cyclohexane Ring | Introduction of substituents, altering ring size | Changes in conformational flexibility and spatial arrangement of functional groups, potentially improving binding affinity and selectivity. |
| Amine Group | Alkylation, acylation, formation of heterocyclic rings (e.g., azetidinone) | Modulation of basicity, lipophilicity, and hydrogen bonding capacity; introduction of steric bulk to probe binding pocket dimensions. |
| Methoxyphenyl Group | Demethylation, substitution with other functional groups (halogens, alkyls, etc.) | Alteration of electronic properties, metabolic stability, and potential for new receptor interactions. |
Utility of this compound Derivatives as Chemical Probes for Receptor Research
Derivatives of this compound hold promise as chemical probes for investigating the function and pharmacology of various receptors. A chemical probe is a small molecule that interacts with a specific protein target, allowing for the study of that target's biological role. nih.gov
The development of analogs with high affinity and selectivity for a particular receptor subtype is a key objective. For instance, substituted 4-aminocyclohexane derivatives have been investigated for their affinity to the μ-opioid receptor and the ORL1-receptor, indicating the potential for this chemical class to yield valuable tools for opioid receptor research. google.com The synthesis of a diverse library of analogs, as described in section 7.1, allows for screening against a panel of receptors to identify potent and selective ligands.
Once a potent and selective derivative is identified, it can be further modified to create more sophisticated research tools. For example, the incorporation of a radiolabel (e.g., tritium, carbon-14) can produce a radioligand for use in receptor binding assays to determine the affinity of other compounds. Alternatively, the attachment of a fluorescent tag can enable the visualization of receptor localization and trafficking in cells and tissues. The introduction of a photoreactive group can create a photoaffinity label to irreversibly bind to the receptor, facilitating the identification of binding sites and interacting proteins.
The utility of these derivatives as chemical probes is underscored by their potential to elucidate the physiological and pathological roles of their target receptors. By selectively modulating the activity of a specific receptor, these compounds can help to unravel complex biological pathways and identify new therapeutic targets.
The following table highlights the potential applications of this compound derivatives as chemical probes:
| Derivative Type | Application in Receptor Research |
| High-affinity, selective ligand | Used in competitive binding assays to characterize the pharmacology of a receptor; can be used in vivo to study the physiological effects of receptor modulation. |
| Radi-labeled analog | Used as a tracer in radioligand binding assays to quantify receptor density and affinity. |
| Fluorescently-tagged analog | Used in fluorescence microscopy to visualize receptor distribution and dynamics in living cells. |
| Photoaffinity label | Used to covalently label the receptor binding site, aiding in its structural characterization and the identification of interacting proteins. |
Future Directions in the Academic Research of 1 4 Methoxyphenyl Cyclohexan 1 Amine
Unexplored Synthetic Pathways and Methodologies
The synthesis of arylcyclohexylamines has traditionally relied on established methods, but the future of research in this area points toward the development of more efficient, versatile, and scalable synthetic strategies. A significant emerging methodology is the use of microwave-assisted Diels-Alder reactions to construct the core cyclohexylamine (B46788) structure. researchgate.netacs.org This approach offers a modern alternative to classical syntheses, enabling the rapid preparation of a wide array of substituted arylcyclohexylamines. chemrxiv.org
One reported method utilizes aryl acrylic esters as dienophiles reacting with siloxybutadienes to form the substituted cyclohexane (B81311) core. researchgate.netnih.gov This pathway is advantageous as it allows for the construction of diverse analogues, including derivatives of major ketamine metabolites, by varying the starting materials. acs.org Subsequent chemical modifications of the initial Diels-Alder products can then yield a broad library of compounds. researchgate.net For instance, the acid moiety from acrylic acid derivatives can be converted to the required amino group via a Curtius reaction, while a nitro group from a nitrostyrene (B7858105) precursor can be reduced through catalytic hydrogenation. acs.org
Future research will likely focus on optimizing these newer methodologies and exploring entirely different synthetic routes. This includes the development of stereoselective syntheses to isolate specific enantiomers, as the three-dimensional structure of arylcyclohexylamines is crucial for their pharmacological activity. nih.gov Further investigation into novel catalytic systems and flow chemistry applications could also significantly enhance the efficiency and accessibility of these compounds for research purposes.
Advanced Computational and Theoretical Investigations
Computational chemistry provides powerful tools to predict the properties of novel compounds and to understand their interactions with biological targets at a molecular level. For 1-(4-Methoxyphenyl)cyclohexan-1-amine and its analogues, future theoretical research will be critical in guiding the synthesis and evaluation of new derivatives.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a key area of focus. mdpi.com Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can build models that correlate the structural features of a series of compounds with their biological activity, such as their binding affinity for the N-methyl-D-aspartate (NMDA) receptor. mdpi.commedjchem.com These models help identify which steric, electrostatic, and hydrogen-bonding properties are essential for potent and selective receptor antagonism. mdpi.com
Molecular docking simulations are another vital tool, used to predict how ligands like this compound bind within the channels of receptors like the NMDA receptor. medjchem.com Such studies can elucidate key interactions with specific amino acid residues, for example at the phencyclidine (PCP) binding site within the NMDA receptor ion channel. nih.gov This understanding is crucial for designing compounds that target specific receptor subtypes, such as those containing the GluN2B subunit, which has been implicated in various neurological disorders. mdpi.comnih.gov Furthermore, in silico prediction of absorption, distribution, metabolism, and excretion (ADMET) properties will be increasingly used to assess the drug-likeness of novel analogues early in the discovery process, helping to prioritize candidates with more favorable pharmacokinetic profiles. mdpi.comresearchgate.net
Development of this compound as a Mechanistic Tool in Chemical Biology
Beyond its own potential pharmacological effects, this compound is a candidate for development as a chemical probe—a specialized molecule used to study the function and behavior of biological systems. Its defined structure, featuring a methoxy (B1213986) group at the 4-position of the aryl ring, makes it an ideal tool for dissecting the complex pharmacology of the arylcyclohexylamine class. nih.gov
The arylcyclohexylamine scaffold is known for its polypharmacology, with different analogues showing varying affinities for NMDA receptors, dopamine (B1211576) transporters, and sigma receptors. wikipedia.org The specific substitutions on the aryl ring and amine group are known to "fine-tune" this pharmacological profile. wikipedia.org By systematically comparing the binding and functional activity of this compound with its 2-methoxy and 3-methoxy isomers, as well as with the unsubstituted parent compound, researchers can elucidate how the position of the methoxy group influences target selectivity. nih.gov
A primary application lies in studying the NMDA receptor. There is a significant research effort aimed at developing subtype-selective antagonists, particularly for GluN2B-containing receptors, to achieve therapeutic effects while minimizing side effects. nih.govnih.gov this compound can be used as a probe to investigate the structural requirements for binding to different NMDA receptor subunit assemblies. This could help in designing more selective future therapeutics and in understanding the distinct physiological roles of different receptor subtypes. nih.govnih.gov Such research could also help unravel the mechanisms that separate the dissociative, analgesic, and antidepressant effects observed with compounds like ketamine. nih.govmdpi.com
Emerging Areas of Research for Related Arylcyclohexylamine Scaffolds
The foundational arylcyclohexylamine scaffold is a launchpad for exploring radically different pharmacological activities, moving well beyond the classic dissociative profile of PCP and ketamine. wikipedia.org The versatility of this chemical framework means that future research is branching into several new and exciting areas.
One major emerging direction is the development of compounds with high selectivity for other central nervous system targets. By modifying the core structure, researchers have created analogues with distinct profiles, including:
Selective Dopamine Reuptake Inhibitors: Compounds like BTCP (Benocyclidine) demonstrate that the arylcyclohexylamine scaffold can be adapted to create potent and selective blockers of the dopamine transporter. wikipedia.org
Potent µ-Opioid Agonists: The derivative BDPC (Bromadol) highlights the potential to generate powerful opioid analgesics from this structural class. wikipedia.org
Selective Sigma Receptor Agonists: Molecules such as PRE-084 show that the scaffold can be tailored to target sigma receptors, which are implicated in a variety of neurological functions. wikipedia.org
Another significant frontier is the pursuit of more nuanced modulation of the NMDA receptor. This includes the design of antagonists that selectively target specific receptor subtypes, like GluN2B, to treat conditions such as neurodegenerative diseases or brain damage from ischemia, potentially with a wider therapeutic window and fewer side effects. nih.gov There is also growing interest in developing positive allosteric modulators (PAMs) of the NMDA receptor, which enhance, rather than block, receptor function and may have therapeutic potential for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.gov The continuous appearance of new, structurally diverse arylcyclohexylamine derivatives on the designer drug market underscores the vastness of the unexplored chemical space associated with this scaffold. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(4-Methoxyphenyl)cyclohexan-1-amine?
- Methodological Answer : The compound can be synthesized via formamide intermediates. For example, N-formyl-4-MeO-PCA is prepared from 4-MeO-PCA (this compound) using formylation reagents. Subsequent hydrolysis or alkylation (e.g., with methyl iodide) yields N-alkyl derivatives. Yields vary (e.g., 39.5% for N-methyl derivatives), and purification involves recrystallization or column chromatography. HCl salts are formed for stability, characterized by melting points (e.g., 164–165.7°C) and HR-ESI-MS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-ESI-MS) : Confirms molecular mass (e.g., observed m/z 220.1964 for N-methyl derivatives vs. theoretical 220.1696) .
- NMR Spectroscopy : ¹H NMR (300 MHz, MeOD) identifies substituent environments (e.g., methoxy protons at δ ~3.7 ppm and cyclohexyl protons between δ 1.2–2.3 ppm) .
- Melting Point Analysis : Sharp melting ranges (e.g., 164–165.7°C) indicate purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) in fume hoods. Avoid inhalation/contact; consult safety data sheets (SDS) for structural analogs (e.g., N-ethyl-1-phenylcyclohexan-1-amine requires medical consultation upon exposure) .
Advanced Research Questions
Q. How can enantiomers of this compound be separated and characterized?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD). For derivatives like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, diastereomers are distinguished by ¹H NMR splitting patterns (e.g., axial vs. equatorial protons) .
Q. How do structural modifications (e.g., N-alkylation) affect pharmacological activity?
- Methodological Answer : N-alkylation (e.g., methyl, ethyl, propyl) alters lipophilicity and receptor binding. For example, N-methyl derivatives (4-MeO-PCMe) show increased metabolic stability compared to parent amines. Activity is assessed via in vitro assays (e.g., receptor binding affinity, metabolic stability in liver microsomes) . SAR studies require systematic variation of substituents and comparative bioactivity profiling.
Q. What strategies mitigate stability challenges under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 1–14 pH range, 40°C). Buffered solutions (PBS, acetate) identify degradation products via LC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds. Lyophilization enhances long-term storage stability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to receptors (e.g., NMDA, sigma-1). QSAR models correlate substituent electronic properties (Hammett σ) with activity. MD simulations (AMBER, GROMACS) assess binding kinetics and conformational stability .
Data Contradictions and Resolution
- Synthesis Yields : N-Alkylation yields vary (39.5% for methyl vs. 39.4% for propyl derivatives). Optimize via catalyst screening (e.g., Pd/C for hydrogenation) or solvent selection (e.g., DMF vs. THF) .
- Analytical Discrepancies : Minor HR-ESI-MS mass deviations (e.g., 220.1964 vs. 220.1696) may arise from isotopic patterns or adduct formation. Validate with complementary techniques (NMR, elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
